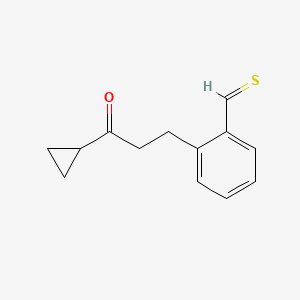
Cyclopropyl2-(2-thiomethylphenyl)ethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone is an organic compound with the chemical formula C13H16OS It is characterized by the presence of a cyclopropyl group, a thiomethyl-substituted phenyl ring, and an ethyl ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclopropyl methyl ketone with 2-(methylthio)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Cyclopropyl 2-(2-methylphenyl)ethyl ketone: Lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.
Cyclopropyl 2-(2-chlorophenyl)ethyl ketone: Contains a chlorine atom instead of a thiomethyl group, leading to variations in its chemical and physical properties.
Cyclopropyl 2-(2-hydroxyphenyl)ethyl ketone:
Uniqueness
Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various research applications.
属性
分子式 |
C13H14OS |
|---|---|
分子量 |
218.32 g/mol |
IUPAC 名称 |
2-(3-cyclopropyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H14OS/c14-13(11-5-6-11)8-7-10-3-1-2-4-12(10)9-15/h1-4,9,11H,5-8H2 |
InChI 键 |
OTEAURSKQQWQRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)CCC2=CC=CC=C2C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


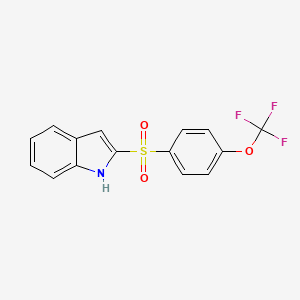
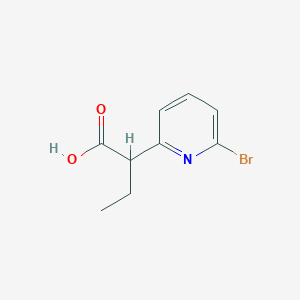
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)
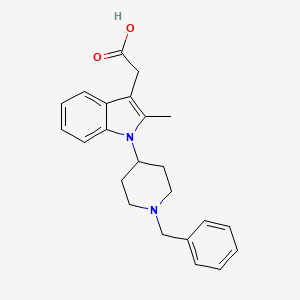
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
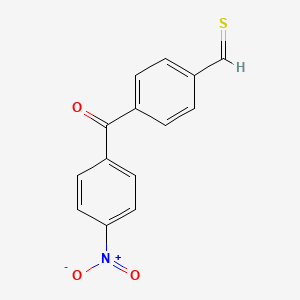
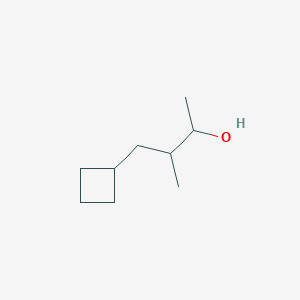
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
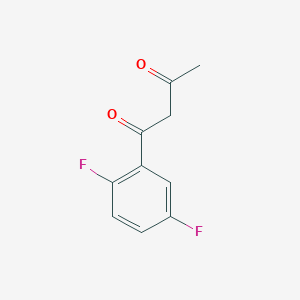

![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)
